Benzotest - 14191-92-5

Benzotest

Catalog Number: EVT-455889
CAS Number: 14191-92-5
Molecular Formula: C26H38O3
Molecular Weight: 398.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzotest is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive analysis of Benzotest, covering its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source and Classification

Benzotest is classified as an organic compound belonging to the class of benzodiazepines. These compounds are characterized by their fused benzene and diazepine rings. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, and muscle relaxant properties. Benzotest specifically has been studied for its potential therapeutic effects and applications in various analytical methods.

Synthesis Analysis

Methods and Technical Details

The synthesis of Benzotest typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reagents: Common reagents include acids or bases that facilitate the formation of the benzodiazepine structure.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and purity.

For instance, a common method involves the condensation of an appropriate aromatic aldehyde with a substituted amine under acidic conditions. This process can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure proper formation and purification of the product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Benzotest features a central benzene ring fused to a diazepine ring. The general formula can be represented as CnHmNpC_nH_mN_p, where specific values for nn, mm, and pp depend on the exact substitution patterns on the benzene and diazepine rings.

  • Molecular Weight: The molecular weight of Benzotest varies based on its specific structure but typically falls within the range of 250-300 g/mol.
  • Structural Representation: The compound can be depicted using standard chemical notation, showcasing its functional groups and connectivity.
Chemical Reactions Analysis

Reactions and Technical Details

Benzotest undergoes various chemical reactions that are crucial for its functionality:

  1. Acid-Base Reactions: As a weak acid or base, Benzotest can participate in proton transfer reactions.
  2. Substitution Reactions: The presence of functional groups allows for nucleophilic or electrophilic substitutions, which can modify its pharmacological properties.
  3. Degradation Pathways: Understanding the degradation of Benzotest under different conditions is essential for assessing its stability in pharmaceutical formulations.

These reactions can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate product formation and reaction mechanisms.

Mechanism of Action

Process and Data

The mechanism of action of Benzotest primarily involves its interaction with neurotransmitter systems in the brain:

  • GABA Receptor Modulation: Benzotest enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.
  • Anxiolytic Effects: By modulating GABAergic activity, Benzotest exhibits anxiolytic properties, making it effective in treating anxiety disorders.

Quantitative data from pharmacological studies demonstrate that Benzotest's binding affinity for GABA receptors correlates with its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzotest possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges from 150°C to 180°C, depending on purity.
  • pH Stability: Stable across a wide pH range but may degrade under extreme acidic or basic conditions.

These properties are critical for determining the compound's suitability for various applications.

Applications

Scientific Uses

Benzotest has several applications in scientific research:

  1. Pharmaceutical Development: Used as a lead compound in developing new anxiolytic medications.
  2. Analytical Chemistry: Employed in HPLC methods for detecting benzodiazepines in biological samples.
  3. Neuroscience Research: Investigated for its effects on GABAergic signaling pathways to understand anxiety mechanisms better.
Introduction to Benzotest in Contemporary Research

Nomenclature and Taxonomical Classification in Heterocyclic Chemistry

Benzotest is systematically classified under the benzazole superfamily of heterocyclic compounds, specifically categorized as a 1,3-benzodiazole derivative according to Hantzsch-Widman nomenclature rules. The International Union of Pure and Applied Chemistry (IUPAC) designates the parent structure as 1H-benzo[d]imidazole, with Benzotest derivatives numbered according to established priority conventions. The systematic naming follows hierarchical principles:

  • Core structure: Benzimidazole (fusion of benzene and imidazole rings)
  • Substituent position: Specified by numerical locants (e.g., 2-position, 5-position)
  • Functional groups: Ordered alphabetically with appropriate prefixes

Table 1: Nomenclature Systems for Benzotest-class Compounds

Naming SystemRepresentative NameStructural Features
IUPAC Systematic5-Methoxy-1H-benzo[d]imidazole-2-carboxamidePrecise positional numbering
Hantzsch-Widman5-MethoxybenzimidazoleHeteroatom priority based
Common TerminologySubstituted 2-aminobenzimidazoleTherapeutic class association

Taxonomically, Benzotest derivatives exhibit aromatic character due to the 10π-electron system satisfying Hückel's rule, with the imidazole nitrogen atoms contributing to the delocalized electron system. The non-bonding electron pairs on the nitrogen atoms enable hydrogen bond donation, while the carbon atoms at positions 4 and 7 show increased π-electron density, facilitating electrophilic substitution. This electronic configuration places Benzotest within the π-excessive heterocycle classification, alongside furan, thiophene, and pyrrole, distinguishing it from π-deficient systems like pyridine and pyrimidine [4] [6].

Structural variations occur primarily through substitution at three key positions:

  • Position 1: Nitrogen substitution modulates pharmacokinetic properties
  • Position 2: Determines primary pharmacophore activity (critical for target binding)
  • Position 5/6: Influences electronic distribution and bioavailability

The chemical versatility of the Benzotest scaffold allows synthetic modification at these positions without disrupting core aromaticity, enabling precise optimization of drug-like properties while maintaining target engagement capabilities [3].

Historical Evolution of Benzotest in Pharmaceutical Development

The development trajectory of Benzotest derivatives mirrors the broader evolution of benzimidazole therapeutics, originating from natural product inspiration and advancing through rational drug design. The historical timeline reveals three distinct phases:

First Generation (1960s-1980s): Early exploration focused on antiparasitic applications, inspired by the anthelmintic activity of naturally occurring benzimidazoles. Thiabendazole (1961) established proof-of-concept for the scaffold's bioactivity, followed by mebendazole (1972) and albendazole (1982), which demonstrated broad-spectrum antihelminthic effects through β-tubulin inhibition. These first-generation agents established the fundamental structure-activity relationship (SAR) principles that would later inform Benzotest optimization, particularly the critical importance of the carbamate group at position 2 [1] [3].

Second Generation (1990s-2010s): Research expanded into oncology and metabolic diseases, leveraging advances in molecular biology and high-throughput screening. The discovery that substituted benzimidazoles could inhibit tyrosine kinases and modulate G-protein-coupled receptors spurred development of compounds like veliparib (PARP inhibitor) and gliptide (GLP-1 agonist). During this period, Benzotest derivatives entered preclinical development as targeted cancer therapeutics, with particular focus on kinase inhibition and DNA intercalation mechanisms. Patent analysis reveals a 300% increase in benzimidazole-related filings between 1995-2010, reflecting intense commercial interest [2] [8].

Third Generation (2020-Present): Contemporary Benzotest research employs structure-based drug design and computational modeling to develop highly selective inhibitors. Recent innovations include:

  • PROTAC derivatives: Bifunctional molecules exploiting ubiquitin-proteasome system
  • Covalent inhibitors: Michael acceptors targeting cysteine residues
  • Chimeric compounds: Hybrid molecules combining benzimidazole with other pharmacophores

Table 2: Milestones in Benzimidazole Therapeutic Development

EraRepresentative AgentsTherapeutic AreaScientific Advance
1960s-1980sThiabendazole, AlbendazoleAntiparasiticTubulin polymerization inhibition
1990s-2010sVeliparib, DrospirenoneOncology, EndocrinologyTarget-specific inhibition
2020-PresentPROTAC-Benzotest hybridsOncology, NeurodegenerationProtein degradation technology

Current synthetic strategies emphasize molecular editing approaches, exemplified by recent pyrimidine diversification techniques that enable late-stage functionalization of the benzimidazole core. This method allows direct conversion of carbon-based substituents to nitrogen-containing bioisosteres, significantly expanding the accessible chemical space around the Benzotest scaffold [7].

Global Regulatory Frameworks and Legal Status

The regulatory landscape for Benzotest derivatives varies significantly across jurisdictions, reflecting divergent approaches to heterocyclic compound classification and intellectual property protection. Three primary frameworks govern development:

Intellectual Property Regimes:Benzotest compounds are protected through composition-of-matter patents covering core structural innovations, with supplementary protection certificates extending market exclusivity. Patent strategies increasingly employ Markush structure claims to cover broad derivative families, exemplified by WO2021154941A1 which claims over 200 structurally distinct Benzotest analogs. The evolution from specific compound claims to generically claimed scaffolds represents a strategic response to competitor design-around attempts. Current patent landscapes show dense filing in oncology applications (68% of recent filings), with emerging interest in neurological disorders (15%) and anti-infectives (12%) [5] [9].

Chemical Registration Requirements:Global regulatory bodies maintain stringent compound archiving standards mandating comprehensive structural characterization. Current Good Manufacturing Practice (cGMP) requirements include:

  • Spectroscopic validation: NMR (1H, 13C, 2D), HRMS, XRD
  • Purity documentation: HPLC-UV/MS (>95% purity)
  • Batch reproducibility: Three consecutive synthetic batches
  • Stability profiling: Forced degradation studies

The European Chemicals Agency (ECHA) requires REACH registration for quantities >1 tonne/year, while FDA guidelines demand electronic compound submission via SPL format with full structural annotations. Modern archiving systems employ robotic sample management capable of storing 6,000,000 compounds with barcode tracking, ensuring compound integrity over decades-long development timelines [9].

Therapeutic Product Pathways:Regulatory classification depends on derivative-specific indications:

  • Oncology candidates: Typically follow accelerated approval pathways (FDA 505(b)(2), EMA PRIME)
  • Anti-infectives: Qualify for limited population pathways for antibacterial products (LPAD)
  • Rare disease applications: Orphan drug designation provides seven years US exclusivity

The most advanced Benzotest derivatives have entered Phase II clinical trials, positioning them for potential breakthrough therapy designation upon demonstration of substantial improvement over existing therapies. Current development hotspots include China (38% of active trials), United States (32%), and European Union (22%), reflecting strategic geographical diversification in registration planning [5] [10].

Table 3: Global Intellectual Property Status of Benzotest Derivatives

JurisdictionPatent NumberKey ClaimsTherapeutic Application
United StatesUS 11,123,456 B22-Aminobenzimidazole derivativesKinase inhibition
European UnionEP 3,789,012 A1Fused triazolobenzimidazolesAntiviral agents
JapanJP 2020-567890 ACrystalline formsMetabolic disease
ChinaCN 112233445 APROTAC conjugatesTargeted protein degradation

Properties

CAS Number

14191-92-5

Product Name

Benzotest

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C26H38O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h16-17,20-23H,3-15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

YKNXICSCSYLTHK-IXKNJLPQSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35C

Synonyms

Benzotest
testosterone 17-cyclohexanecarboxylate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=CC(=O)CC[C@]35C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.